Home > Products > Screening Compounds P122797 > (S,R,S)-AHPC-CO-PEG2-C2-amine HCl
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl -

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl

Catalog Number: EVT-14900372
CAS Number:
Molecular Formula: C29H44ClN5O6S
Molecular Weight: 626.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride is a specialized chemical compound primarily used in the field of biochemistry and molecular biology. It serves as a building block for targeted protein degradation, particularly in the context of developing therapeutic agents that utilize the proteolysis-targeting chimera (PROTAC) technology. This compound features an E3 ligase ligand, which facilitates the selective degradation of proteins by linking them to ubiquitin-proteasome pathways.

Source

The compound is commercially available from various suppliers, including Tenova Pharma, MedChemExpress, and BroadPharm. Its synthesis and application are often discussed in scientific literature focusing on drug development and protein engineering .

Classification

(S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride can be classified as:

  • Chemical Class: E3 ligase ligand-linker conjugate
  • Functional Group: Amine
  • Application Category: Bioconjugation reagents and targeted protein degradation agents
Synthesis Analysis

Methods

The synthesis of (S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride typically involves multi-step organic reactions that integrate various chemical functionalities. The key steps often include:

  1. Formation of the E3 Ligase Ligand: This step involves synthesizing the (S,R,S)-AHPC moiety, which is crucial for binding to the von Hippel-Lindau (VHL) protein.
  2. Linkage to PEG: The compound incorporates a polyethylene glycol (PEG) linker, specifically PEG2, which enhances solubility and biocompatibility.
  3. Amine Functionalization: The terminal amine group allows for further conjugation with other biomolecules or targeting ligands.

The technical details of these reactions often require controlled conditions to ensure high purity and yield, with purification typically achieved through techniques such as high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure

The molecular structure of (S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride can be represented by its chemical formula:

  • Molecular Formula: C37H60ClN5O10S
  • Molecular Weight: 802.42 g/mol
  • SMILES Notation: Cl.CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2CC@@HCN2C(=O)C@@HC(C)(C)C)C=C1

This notation provides insight into the arrangement of atoms within the molecule, highlighting its complex structure that includes multiple functional groups essential for its biological activity .

Data

The compound's purity is typically reported to be greater than or equal to 95%, indicating a high level of refinement suitable for research applications .

Chemical Reactions Analysis

Reactions

(S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride participates in several key chemical reactions:

  1. Conjugation Reactions: The amine group can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the attachment of various biomolecules.
  2. Click Chemistry: The compound can also be utilized in click chemistry protocols, particularly involving azide groups for copper-catalyzed azide-alkyne cycloaddition reactions .
  3. Bioconjugation: It serves as a versatile linker in bioconjugation strategies, allowing for the development of targeted therapies.

These reactions are critical for creating complex biomolecular constructs used in therapeutic applications.

Mechanism of Action

Process

The mechanism of action of (S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride is primarily centered around its role as an E3 ligase ligand within PROTAC technology. The process involves:

  1. Target Recognition: The compound binds to a specific target protein through a conjugated ligand.
  2. E3 Ligase Recruitment: The E3 ligase component facilitates the ubiquitination of the target protein.
  3. Proteasomal Degradation: Once ubiquitinated, the target protein is recognized by the proteasome and subsequently degraded.

This mechanism allows for selective targeting and degradation of proteins implicated in various diseases, including cancers .

Data

The efficiency and specificity of this mechanism are crucial for therapeutic efficacy, with ongoing research aimed at optimizing these properties.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in water and other polar solvents due to the presence of hydrophilic PEG segments.

Chemical Properties

Key chemical properties include:

Relevant data suggest that proper storage conditions can extend its shelf life up to 12 months post-delivery .

Applications

Scientific Uses

(S,R,S)-AHPC-CO-PEG2-C2-amine hydrochloride has several significant applications in scientific research:

  1. Targeted Protein Degradation: Utilized in developing therapies that degrade specific proteins associated with diseases.
  2. Bioconjugation Studies: Acts as a linker in synthesizing complex biomolecules for research purposes.
  3. Drug Development: Plays a role in designing novel therapeutics targeting cancer and other diseases by modulating protein levels within cells.

Its versatility makes it an essential tool in modern biochemical research and drug discovery processes .

Targeted Protein Degradation Mechanisms

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Design

E3 ubiquitin ligases serve as the catalytic engines of PROTACs (Proteolysis-Targeting Chimeras), enabling precise substrate ubiquitination and proteasomal degradation. Among >600 human E3 ligases, fewer than 2% have been successfully harnessed for PROTAC development due to challenges in ligandability and cellular context [1]. The von Hippel-Lindau (VHL) E3 ligase complex (CRL2VHL) has emerged as a premier recruitment target due to its:

  • Ubiquitous tissue expression enabling broad applicability
  • Well-defined substrate recognition pocket facilitating ligand design
  • High intrinsic catalytic activity promoting efficient ubiquitin transfer [1] [4]

VHL-based PROTACs like those incorporating (S,R,S)-AHPC-CO-PEG2-C2-amine HCl overcome limitations of first-generation peptidic E3 ligands by providing:

  • Enhanced cell permeability through non-peptidic small-molecule design
  • Tunable binding kinetics via synthetic modifications
  • Reduced off-target effects through selective ternary complex formation [4] [10]

Table 1: Key E3 Ligases in PROTAC Development

E3 LigaseLigandabilityExpression ProfileClinical Stage PROTACs
VHLHigh (crystal structures available)UbiquitousPhase II (e.g., ARV-110)
CRBNHigh (thalidomide analogs)Hematopoietic biasPhase III
MDM2Moderate (nutlin-based)Tissue-specificPreclinical
DCAF16Low (covalent ligands)RestrictedResearch stage

The PROTAC field's reliance on VHL and CRBN (~90% of reported degraders) creates vulnerability to resistance mechanisms, driving exploration of alternative E3 ligases. However, VHL remains strategically important due to its well-characterized biophysical properties and extensive validation across diverse target classes [1] [10].

Structural Basis of VHL Ligand Binding Dynamics

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl contains the VHL-targeting (S,R,S)-AHPC moiety (also known as VH032), which mimics the hydroxyproline residue of HIF-1α. This compound features:

  • Stereospecific binding: The (S,R,S) configuration enables optimal placement in the hydrophobic cleft of VHL's β-domain
  • Hydroxyproline bioisostere: The 4-hydroxypyrrolidine ring forms critical hydrogen bonds with Ser111 and His115 residues
  • PEG2-C2 linker: Ethylene glycol spacers enhance solubility and provide vector for target protein engagement [5] [6] [9]

High-resolution crystallography reveals that VHL ligands occupy a 340 Å2 binding surface featuring three key subsites:

  • Hydroxyproline pocket: Binds the central pyrrolidine ring via H-bonds to His115, Ser111, and a buried water network
  • Hydrophobic cavity: Accommodates the 4-methylthiazole moiety through van der Waals interactions
  • Solvent-exposed region: Provides linker attachment points without disrupting complex stability [6] [10]

Table 2: Key Interactions of (S,R,S)-AHPC with VHL

Structural ElementInteraction TypeVHL ResiduesBinding Energy Contribution
4-HydroxypyrrolidineH-bond networkHis115, Ser111-3.2 kcal/mol
Methylthiazoleπ-π stackingTyr112, Tyr98-2.1 kcal/mol
DimethylbutanoylHydrophobic packingTrp117, Phe91-1.8 kcal/mol
Amide linkerWater-mediated H-bondTyr110-0.9 kcal/mol

The terminal amine in (S,R,S)-AHPC-CO-PEG2-C2-amine HCl serves as a conjugation handle for target-binding warheads. Its positioning minimizes steric clashes with the VHL surface while enabling 10-15 Å optimal spacing for productive ternary complex formation [5] [9]. Molecular dynamics simulations indicate the PEG2 linker enhances conformational flexibility, allowing adaptation to diverse target protein topologies without compromising VHL binding affinity [10].

Kinetic and Thermodynamic Drivers of Ternary Complex Formation

PROTAC efficacy hinges on the formation and stability of the ternary complex (Target-PROTAC-VHL). Surface plasmon resonance (SPR) studies reveal that compounds like (S,R,S)-AHPC-CO-PEG2-C2-amine HCl exhibit:

  • Positive cooperativity (α > 1): Ternary complex affinity (Kdternary = 24.8 ± 9.7 nM) exceeds binary PROTAC-VHL binding (Kdbinary = 120-500 nM) due to productive protein-protein interactions at the interface [3] [7]
  • Extended ternary complex half-life: t1/2 > 30 minutes for stable complexes vs. < 5 minutes for non-cooperative systems [7]
  • Buried surface area (BSA) correlation: High-affinity complexes show BSA > 600 Å2 at the target-VHL interface [3]

The mathematical framework for ternary complex formation is described by:

$$LPT\rightleftharpoons L+TP \quad K{LPT}=\frac{[L][TP]}{[LPT]}$$$$\frac{[LPT]}{[L]t}=\frac{[P]t}{[P]t + K{LPT}} \quad \frac{[LPT]{max}}{[L]_t} \approx \frac{\alpha}{\alpha + \beta}$$

Where α = cooperativity factor and β = kinetic parameter incorporating binary dissociation constants [3].

Table 3: Kinetic Parameters of VHL-Based Ternary Complexes

PROTACTargetKdbinary (nM)Kdternary (nM)Cooperativity (α)Off-rate (koff, s-1)
MZ1BRD4BD212024.84.83.2 × 10-4
AT1BRD4BD218051.33.58.7 × 10-4
MZP55BRD4BD21.58.20.182.1 × 10-3
dBRD9BRD91602100.764.8 × 10-3

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl contributes to ternary complex stability through:

  • Optimal linker length: PEG2 spacer (13.5 Å) minimizes entropic penalty during complex assembly
  • Reduced steric clash: The flexible ethylene glycol chain accommodates variable protein orientations
  • Charge complementarity: The protonated amine terminus may form salt bridges with acidic target surfaces [3] [7] [10]

SPR-measured dissociation kinetics demonstrate that PROTACs with slow off-rates (>10-3 s-1) correlate with rapid target degradation (DC50 < 50 nM), highlighting the critical importance of ternary complex lifetime in degradation efficiency [7].

Properties

Product Name

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C29H44ClN5O6S

Molecular Weight

626.2 g/mol

InChI

InChI=1S/C29H43N5O6S.ClH/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30;/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1

InChI Key

PMOKVTNPZAYFHG-VIXMLYKZSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl

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